2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione
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Overview
Description
The compound of interest falls within the family of isoindole-1,3-dione derivatives, which are known for their diverse biological activities and chemical functionalities. The specific structure of this compound suggests a complex synthesis pathway and interesting chemical and physical properties due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including those similar to the compound , can be achieved through various pathways. A notable method involves starting from 3-sulfolene, undergoing epoxidation, and subsequent opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further modifications can lead to amino and triazole derivatives as well as hydroxyl analogues through cis-hydroxylation processes (Tan et al., 2016).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been determined using single crystal X-ray diffraction, revealing insights into inter- and intramolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of such molecules. DFT calculations further aid in understanding the energetics and stability of different tautomeric forms (Małecka et al., 2004).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives undergo a variety of chemical reactions, including nucleophilic additions, cycloadditions, and photochemical transformations, yielding a wide range of functionalized products. These reactions are often influenced by the specific substituents and the electronic nature of the isoindole-1,3-dione core (Worlikar & Larock, 2008).
properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBBRIJDAJADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319810 |
Source
|
Record name | Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione | |
CAS RN |
76101-14-9 |
Source
|
Record name | NSC350991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90319810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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